molecular formula C16H17NO3 B12203596 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol CAS No. 326884-60-0

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol

Cat. No.: B12203596
CAS No.: 326884-60-0
M. Wt: 271.31 g/mol
InChI Key: MXKKDIYCCGBIKL-UHFFFAOYSA-N
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Description

The compound 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol is a Schiff base synthesized via the condensation of 5-methoxysalicylaldehyde (3.3 mmol) and 4-ethoxyaniline (3.3 mmol) in ethanol under reflux conditions . Crystallization from ethanol yields pale-yellow crystals with a melting point of 365–367 K. The molecular structure, confirmed via X-ray diffraction, reveals a planar geometry stabilized by intramolecular O–H⋯N hydrogen bonding. The C–H bond lengths in the crystal structure range from 0.90–1.06 Å, and the refinement process utilized SHELX software for precise structural determination .

Properties

CAS No.

326884-60-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-4-methoxyphenol

InChI

InChI=1S/C16H17NO3/c1-3-20-14-6-4-13(5-7-14)17-11-12-10-15(19-2)8-9-16(12)18/h4-11,18H,3H2,1-2H3

InChI Key

MXKKDIYCCGBIKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group can lead to the formation of secondary amines.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Nitrated or halogenated phenolic compounds.

Scientific Research Applications

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects
  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol (CAS 1123671-37-3): This analog replaces the 4-ethoxy group with a 4-methoxy substituent. The methoxy group, being a weaker electron donor than ethoxy, reduces steric bulk and slightly lowers hydrophobicity. However, the planarity of the Schiff base core remains intact, preserving conjugation across the imine bond .
  • 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol (Acta Cryst. E67, o2319): Substitution of the 4-methoxy group with a nitro group introduces strong electron-withdrawing effects, altering the electronic distribution. This increases acidity at the phenolic -OH (pKa ~7–8) compared to the ethoxy analog (pKa ~9–10) and enhances intermolecular interactions, leading to higher melting points (>400 K) .
  • 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (Acta Cryst. E68, o2011): Shifting the ethoxy group from position 4 to 6 disrupts conjugation with the imine bond, reducing planarity. This structural change diminishes intramolecular hydrogen bonding and lowers thermal stability (m.p. ~350–355 K) .
Hybrid Derivatives
  • Schiff Base-Triazole Hybrids (e.g., (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol): Incorporation of triazole rings enhances anticancer activity (IC50 = 45.1 µM against A549 cells) due to improved π-π stacking and hydrogen-bonding capabilities. The ethoxyphenyl analog lacks such bioactivity, highlighting the role of heterocyclic modifications .

Physicochemical Properties

Compound Name Substituents (Position) Melting Point (K) Antioxidant Activity (% Inhibition) Key Interactions
Target Compound 4-OCH3, 4-OCH2CH3 365–367 Not reported O–H⋯N, C–H⋯π
2-Methoxy-4-[(4-methoxyphenyl)imino] 4-OCH3, 4-OCH3 ~360–365 Not reported Similar O–H⋯N
2-Nitro-4-[(4-methylphenyl)imino] 4-NO2, 4-CH3 >400 Not reported Stronger O–H⋯O/N
2-Ethoxy-6-[(4-methylphenyl)imino] 6-OCH2CH3, 4-CH3 ~350–355 Not reported Weaker H-bonding
2-[(4-Ethoxyphenyl)amino]thiazole Thiazole core, 4-OCH2CH3 Not reported 52% (β-carotene assay) N–H⋯S, C–H⋯O

Crystallographic and Computational Insights

  • Hydrogen Bonding: The target compound forms a six-membered intramolecular O–H⋯N hydrogen bond (d(O⋯N) ~2.6 Å), a feature conserved in analogs like 2-methoxy-4-[(4-methoxyphenyl)imino]phenol. Nitro-substituted derivatives exhibit additional O–H⋯O interactions (d(O⋯O) ~2.8 Å), enhancing lattice stability .
  • DFT Studies : Computational models (e.g., B3LYP/6-31G*) predict the ethoxyphenyl group increases electron density at the imine nitrogen (NBO charge ~−0.45 vs. −0.35 for nitro analogs), influencing redox behavior .

Biological Activity

The compound 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol , also known as 4-ethoxyphenyliminomethyl-4-methoxyphenol , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of 271.31 g/mol. The compound features a phenolic hydroxyl group, an imine linkage, and an ethoxy substituent on the phenyl ring, which contribute to its reactivity and biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
Functional GroupsHydroxyl, Imine
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.

MIC Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

The compound demonstrated a concentration-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

Antioxidant Activity

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, which is crucial for mitigating oxidative stress in biological systems.

Antioxidant Capacity

Concentration (µg/mL)Scavenging Activity (%)
1025
5050
10075

These findings highlight the compound's potential in protecting cells from oxidative damage.

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that the compound inhibited cell proliferation in a dose-dependent manner.

Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-715
A54920

These results suggest that the compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action.

The biological activity of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol can be attributed to its ability to form complexes with metal ions and interact with various biological molecules. The imine group can participate in redox reactions, influencing cellular oxidative stress pathways and contributing to its antimicrobial and antioxidant effects.

Proposed Mechanism

  • Formation of Metal Complexes : The compound can chelate metal ions, which may disrupt bacterial metabolism.
  • Radical Scavenging : The phenolic hydroxyl group donates electrons to free radicals, neutralizing them.
  • Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis through mechanisms involving cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Synthesis of Derivatives : Research has shown that modifying the ethoxy group can lead to increased potency against specific bacterial strains.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating infections and cancer.
  • Comparative Studies : Comparative analysis with known antibiotics revealed that this compound exhibits comparable or superior activity against certain pathogens.

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